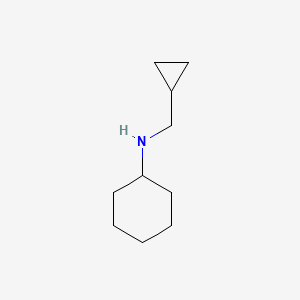

N-(cyclopropylmethyl)cyclohexanamine

Overview

Description

N-(cyclopropylmethyl)cyclohexanamine is a compound that is structurally characterized by the presence of a cyclohexane ring and a cyclopropylmethylamine moiety. While the specific compound N-(cyclopropylmethyl)cyclohexanamine is not directly mentioned in the provided abstracts, the structural motifs of cyclohexane and cyclopropyl groups are present in several of the discussed compounds. These structures are known for their relevance in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N-(cyclopropylmethyl)cyclohexanamine involves the formation of cyclohexane derivatives through various chemical reactions. For instance, the synthesis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione was achieved by reacting 1,3-cyclohexanedione, N-cyclopropylamine, and 3,4-dicholoaldehyde in water and glycol under microwave irradiation . Similarly, a series of N-cyclopropyldecahydroacridine-1,8-dione derivatives were synthesized using a one-pot reaction of aromatic aldehyde, dimedone (or 1,3-cyclohexanedione), and cyclopropanamine under microwave irradiation . These methods demonstrate the efficiency of microwave-assisted synthesis in producing cyclohexane derivatives with cyclopropyl groups.

Molecular Structure Analysis

The molecular structures of cyclohexane derivatives exhibit a variety of conformations and intermolecular interactions. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is dominated by C–H⋯Npyridine interactions, which lead to different dimensional structures depending on the isomer . The cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation, which is a common and stable conformation for cyclohexane rings . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives is influenced by their molecular structure and the nature of substituents attached to the cyclohexane ring. The presence of functional groups such as nitro, azo, and carbamothioyl groups can lead to various chemical reactions, including the formation of metal complexes as seen in the case of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes . These reactions are important for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and the interactions within their crystal lattice. For instance, the crystal structure of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione was determined by single-crystal X-ray diffraction analysis, revealing a boat conformation for the pyridine ring . The electrochemical properties of metal complexes derived from cyclohexane derivatives are characterized by redox waves due to the oxidation and reduction of the metal ions . These properties are essential for the application of these compounds in various fields, including electronics and catalysis.

Scientific Research Applications

Analytical Chemistry and Identification

N-(cyclopropylmethyl)cyclohexanamine, along with other arylcyclohexylamines, has been characterized for identification in biological matrices. De Paoli et al. (2013) described methods using gas chromatography and liquid chromatography for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).

Pharmacology and Receptor Agonism

The pharmacological profile of N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines, which includes derivatives similar to N-(cyclopropylmethyl)cyclohexanamine, has been studied. Xiao et al. (2019) discovered a compound in this series as a potent κ opioid agonist, indicating potential therapeutic applications in pain management (Xiao et al., 2019).

Adrenergic Neurone Blocking Agents

Research on derivatives of N-p-cyclohexylbenzyltropinium, which are structurally related to N-(cyclopropylmethyl)cyclohexanamine, has shown significant effects in blocking sympathetic ganglia, indicating potential medical applications in managing hypertension and other cardiovascular conditions (Dóda et al., 1963).

Thermodynamic Properties

The thermodynamic properties of cyclohexanamines have been studied by Verevkin and Emel̀yanenko (2015), providing valuable data for chemical engineering and pharmaceutical formulation applications (Verevkin & Emel̀yanenko, 2015).

Metabolic Studies

Sauer et al. (2008) conducted studies on the metabolism and toxicological detection of phencyclidine-derived designer drugs structurally related to N-(cyclopropylmethyl)cyclohexanamine. Their research provides insights into the metabolic pathways of these compounds (Sauer et al., 2008).

Safety and Hazards

properties

IUPAC Name |

N-(cyclopropylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFCJWJCNWJMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364152 | |

| Record name | N-(cyclopropylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)cyclohexanamine | |

CAS RN |

99175-40-3 | |

| Record name | N-(cyclopropylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclopropylmethyl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

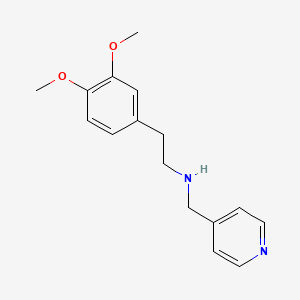

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)